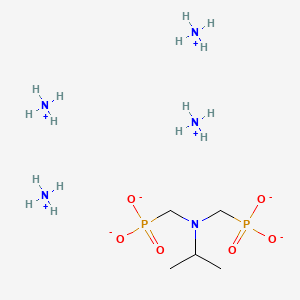
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is a heterocyclic organic compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and imino groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the imino or phosphonic acid groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.
Aplicaciones Científicas De Investigación
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in bone-related diseases due to its phosphonic acid groups.
Mecanismo De Acción
The mechanism of action of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid groups can chelate metal ions, inhibiting metalloprotein enzymes. The imino group can interact with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt can be compared with other similar compounds, such as:
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt: This compound has a longer alkyl chain, which can affect its solubility and reactivity.
((Isopropylimino)bis(methylene))bisphosphonic acid, sodium salt: The sodium salt form has different solubility and ionic properties compared to the ammonium salt.
((Isopropylimino)bis(methylene))bisphosphonic acid, potassium salt: Similar to the sodium salt, but with potassium as the counterion, affecting its ionic interactions and solubility.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity, which are influenced by the ammonium counterion.
Propiedades
Número CAS |
94202-02-5 |
|---|---|
Fórmula molecular |
C5H27N5O6P2 |
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
Clave InChI |
SEFLBYWDEHMZEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


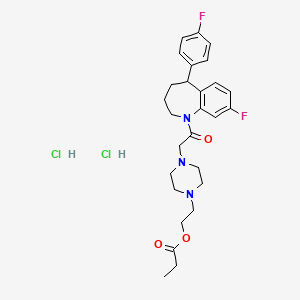
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
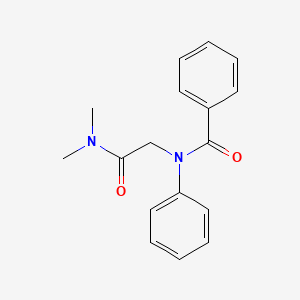
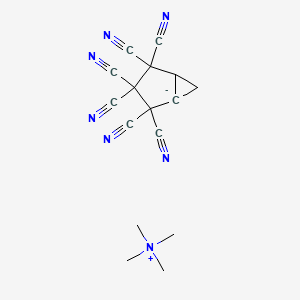
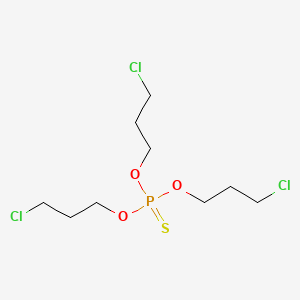
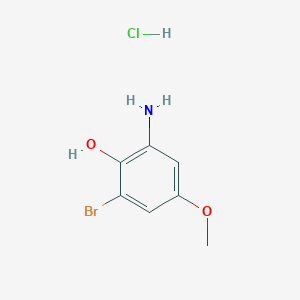
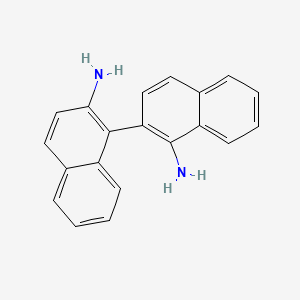

![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)


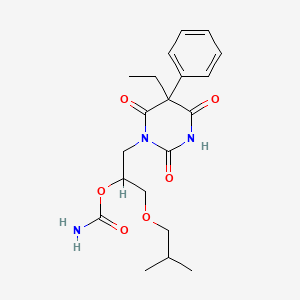
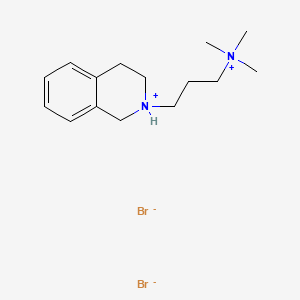
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
